molecular formula C12H16O5 B13142020 Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate

Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate

Cat. No.: B13142020
M. Wt: 240.25 g/mol
InChI Key: SSDWTFLWAPVQMN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate ( 1012057-39-4) is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.26 g/mol . This compound is categorized as a pharmaceutical impurity, metabolite, and intermediate of fine chemicals, making it a critical reference standard in pharmaceutical research and development . It is particularly valuable for analytical testing, helping to ensure the quality, safety, and efficacy of drug substances by identifying and quantifying impurities. Research into related 3-hydroxy-4-(hydroxymethyl)benzoate compounds has indicated potential immunopotentiating activity, suggesting that this chemical class may be of interest for investigating immunological responses and developing new therapeutic agents . As a fine chemical, it also serves as a versatile building block or intermediate in organic synthesis and process chemistry. According to supplier information, this material should be stored under refrigerated conditions between 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-16-12(14)9-4-5-11(10(13)8-9)17-7-6-15-2/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDWTFLWAPVQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Esterification

The synthesis typically begins with 3-hydroxy-4-hydroxybenzoic acid derivatives or 3-hydroxy-4-methoxybenzoic acid, which are esterified to form the ethyl ester.

  • Esterification Reaction
    • React 3-hydroxy-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid.
    • Conditions: Reflux at approximately 85 °C for 6 hours.
    • Work-up: Concentrate under reduced pressure, dissolve residue in ethyl acetate, wash with sodium bicarbonate, water, and brine, dry over anhydrous sodium sulfate.
    • Yield: Approximately 98.8% ethyl 3-hydroxy-4-methoxybenzoate obtained directly for next step without further purification.

Selective Etherification to Introduce 2-Methoxyethoxy Group

The introduction of the 2-methoxyethoxy substituent at the 4-position is achieved by etherification of the hydroxy group at the 4-position using 2-methoxyethanol or its derivatives.

  • Etherification Reaction
    • React ethyl 3-hydroxy-4-methoxybenzoate with 2-methoxyethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
    • Solvent: Toluene.
    • Conditions: Reflux for 6 hours.
    • Work-up: Cool, filter, wash with water, extract aqueous layer with toluene, wash combined organic layers with brine, dry and concentrate.
    • Yield: Approximately 95% with purity >95%.

Alternative Stepwise Synthesis via Aminomethylation and Reduction

An alternative multi-step synthesis involves:

  • Aminomethylation of 3-hydroxy-4-methoxybenzoic acid ethyl ester with formaldehyde and dimethylamine in acetic acid, heated at 110 °C for 5 hours.
  • Reduction of the aminomethyl intermediate using palladium on charcoal under hydrogen gas pressure (5-6 kg/cm²) at 85 °C for 7 hours.
  • Demethylation of the methoxy group using anhydrous aluminum chloride in toluene at 75 °C for 2.5 hours.
  • Work-ups involve acid-base extractions, solvent washes, and purification by recrystallization.

This route is more complex but useful for related benzoate derivatives.

Summary Table of Preparation Conditions

Step Reagents & Catalysts Solvent Temperature & Time Yield (%) Notes
Esterification 3-hydroxy-4-methoxybenzoic acid, ethanol, conc. H₂SO₄ Methanol or ethanol Reflux (~85 °C), 6 h 98.8 Direct use in next step
Etherification 2-methoxyethanol, potassium carbonate, tetrabutylammonium bromide Toluene Reflux, 6 h 95 Phase transfer catalysis
Aminomethylation (alt. route) Formaldehyde, dimethylamine, acetic acid 1,4-Dioxane 110 °C, 5 h 70 Intermediate for reduction step
Reduction Pd/C, hydrogen gas (5-6 kg/cm²) Methanol 85 °C, 7 h 86.6 Hydrogenation step
Demethylation Anhydrous aluminum chloride Toluene 75 °C, 2.5 h -- Followed by acid quench and extraction

Analytical and Purity Data

  • High-performance liquid chromatography (HPLC) confirms purity >95% for etherified product.
  • NMR spectroscopy validates substitution pattern and confirms the presence of the 2-methoxyethoxy group.
  • Chromatographic retention times and spectral data match expected profiles for the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-oxo-4-(2-methoxyethoxy)benzoic acid.

    Reduction: Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The hydroxy and methoxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Key Functional Features References
Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate -OH (3), -OCH₂CH₂OCH₃ (4), ethyl ester C₁₂H₁₆O₅ Polar hydroxyl, flexible ether chain
Ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate -OCH₃ (3), -OCH₂CH₂OCH₃ (4), ethyl ester C₁₃H₁₈O₅ Methoxy (lipophilic) at position 3
Ethyl 4-hydroxybenzoate -OH (4), ethyl ester C₉H₁₀O₃ Simpler structure, lacks position 3 substituent
Methyl 3-hydroxy-4-(prenyloxy)benzoate -OH (3), prenyloxy (4), methyl ester C₁₃H₁₆O₄ Bulky prenyl group enhances bioactivity
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ (4), ethyl ester C₁₁H₁₅NO₂ Electron-rich amino group aids polymerization

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound increases water solubility compared to its methoxy analog (Ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate), which is more lipophilic .
  • Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters under physiological conditions, as seen in CES enzyme studies .

Biological Activity

Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate, also known by its chemical structure as C15H22O6, is a compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on diverse sources.

  • Molecular Formula : C15H22O6
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 183322-16-9
  • Synonyms : Ethyl 3,4-bis(2-methoxyethoxy)benzoate, Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester.

This compound exhibits several biological activities attributed to its structural features:

  • Antioxidant Activity : The compound acts as a potent antioxidant, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Prolyl-Hydroxylase Inhibition : Similar to Ethyl 3,4-dihydroxybenzoate, it may inhibit prolyl-hydroxylase enzymes, which play a role in collagen synthesis and degradation . This inhibition can lead to enhanced collagen stability and potential therapeutic effects on connective tissues.
  • Cellular Autophagy and Apoptosis : Studies indicate that the compound can induce autophagy and apoptosis in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). This suggests potential applications in cancer therapy .
  • Bone Protection Effects : Preliminary research indicates that it may have a protective effect on bone health, possibly through modulation of osteoblast and osteoclast activity .

Antimicrobial Properties

Research has shown that compounds with structural similarities to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against Mycobacterium species with promising results .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated that the compound can selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Case Studies and Research Findings

A summary of notable studies focusing on the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro .
Study 2Prolyl-Hydroxylase InhibitionInhibited collagen degradation pathways, suggesting potential for tissue repair .
Study 3Cancer Cell ApoptosisInduced apoptosis in ESCC cells with minimal effects on normal epithelial cells .
Study 4Antimicrobial ActivityShowed effectiveness against M. avium and other pathogens .

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